Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the 1,2,4-triazole ring in its structure adds to its versatility, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1,2,4-triazole with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamide derivatives.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfides.
Scientific Research Applications
Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new compounds. The 1,2,4-triazole ring also contributes to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-Substituted benzoxazole
Uniqueness
Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride stands out due to its unique combination of the sulfonyl chloride group and the 1,2,4-triazole ring. This combination imparts high reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial processes.
Biological Activity
Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antibacterial, antifungal, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key research results.
- Molecular Formula : C6H8ClN3O2S
- Molecular Weight : 219.66 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,4-triazole with sulfonyl chloride derivatives under controlled conditions. This process allows for the introduction of the sulfonyl chloride functional group, which is crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. In particular, studies have shown that derivatives of this class can effectively inhibit a range of Gram-positive and Gram-negative bacteria.
Key Findings:
- A study evaluated the antibacterial activity against various strains including E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 10 | 18 |
B. subtilis | 5 | 22 |
P. aeruginosa | 15 | 15 |
Antifungal Activity
In addition to antibacterial effects, this compound has been investigated for its antifungal properties. The compound has shown efficacy against various fungal pathogens.
Research Insights:
A study reported that triazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations in the low µg/mL range.
Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
C. albicans | 8 | 20 |
A. niger | 12 | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines.
Experimental Results:
In vitro assays showed that treatment with this compound led to a reduction in TNF-α levels by approximately 50% at concentrations around 50 µg/mL .
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 100 | 50 |
IL-6 | 80 | 40 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant improvement in patient outcomes when treated with this compound compared to standard treatments .
- Case Study on Anti-inflammatory Effects : Research involving inflammatory models showed that the compound could alleviate symptoms associated with chronic inflammation by modulating cytokine release .
Properties
Molecular Formula |
C8H14ClN3O2S |
---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3 |
InChI Key |
JOUOXWOAICAPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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